molecular formula C8H14N2O B2757225 N-Allylpyrrolidine-1-carboxamide CAS No. 36879-54-6

N-Allylpyrrolidine-1-carboxamide

Cat. No. B2757225
CAS RN: 36879-54-6
M. Wt: 154.213
InChI Key: QWTVAHVMLYSIMT-UHFFFAOYSA-N
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Description

N-Allylpyrrolidine-1-carboxamide, also known as allylproline amide, is a derivative of pyrrolidine. Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring. The stereogenicity of carbons in the pyrrolidine ring and the spatial orientation of substituents can lead to different biological profiles of drug candidates .

Scientific Research Applications

Anticancer Activity

N-Allylpyrrolidine-1-carboxamide derivatives have demonstrated potential in cancer research. For instance, the pyrrole alkaloid oroidin, structurally related to this compound, was studied for its anticancer activity. This research led to the identification of several potent inhibitors of cell growth in a range of cancer cell lines, particularly effective against colon cancer (Dyson et al., 2014). Similarly, a study on novel 2-(het)arylpyrrolidine-1-carboxamides found some compounds with significant in vitro and in vivo anticancer activities, highlighting their promise as anti-cancer agents (Smolobochkin et al., 2019).

Pharmaceutical Co-crystals and Crystal Engineering

In the field of pharmaceutical co-crystals and crystal engineering, carboxamide-pyridine N-oxide heterosynthon, which includes structures related to this compound, has been shown to assemble in a triple helix architecture. This finding is significant for the development of new pharmaceutical co-crystals (Reddy et al., 2006).

Chemical Synthesis and Molecular Design

This compound derivatives have also been utilized in chemical synthesis. A study on the intramolecular cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides resulted in the efficient generation of pyrrolo-fused structures, demonstrating their utility in molecular design (Beccalli et al., 2005).

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-Allylpyrrolidine-1-carboxamide are not fully understood. It is known that pyrrolidine derivatives have diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, and more

Cellular Effects

The cellular effects of this compound are not well-studied. Pyrrolidine derivatives have been shown to have significant effects on various types of cells . For instance, certain pyrrolidine derivatives have been shown to cause apoptotic cell death in MCF-7 breast cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that pyrrolidine derivatives can have diverse mechanisms of action, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. It is known that the effects of many compounds can vary with dosage .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-understood. It is known that pyrrolidine derivatives can be involved in various metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-understood. It is known that many compounds can interact with transporters or binding proteins and can have effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-understood. It is known that many compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

properties

IUPAC Name

N-prop-2-enylpyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-2-5-9-8(11)10-6-3-4-7-10/h2H,1,3-7H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTVAHVMLYSIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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